molecular formula C12H16N2O3S B2442764 N1-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide CAS No. 2320642-14-4

N1-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide

Cat. No.: B2442764
CAS No.: 2320642-14-4
M. Wt: 268.33
InChI Key: GJDBHDSCSCHTKK-UHFFFAOYSA-N
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Description

N1-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide is a synthetic compound with the molecular formula C12H16N2O3S and a molecular weight of 268.33. This compound has garnered attention in the field of medicinal chemistry due to its potential use as a drug candidate.

Preparation Methods

The synthesis of N1-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide typically involves the following steps:

    Formation of the tetrahydro-2H-pyran ring: This step involves the cyclization of a suitable precursor to form the tetrahydro-2H-pyran ring.

    Introduction of the thiophene group: The thiophene group is introduced through a substitution reaction, where a suitable thiophene derivative is reacted with the tetrahydro-2H-pyran intermediate.

    Formation of the oxalamide group: The final step involves the reaction of the intermediate with oxalyl chloride to form the oxalamide group.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

N1-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the formation of thiol derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, using reagents such as halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Medicinal Chemistry: Due to its unique structure, this compound is being investigated as a potential drug candidate for various therapeutic applications.

    Biological Studies: The compound can be used in studies to understand its effects on biological systems, including its interactions with proteins and other biomolecules.

    Chemical Research: It serves as a valuable tool in chemical research for studying reaction mechanisms and developing new synthetic methodologies.

Mechanism of Action

The mechanism of action of N1-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N1-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide can be compared with other similar compounds, such as:

    N1-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide: This compound has a similar core structure but includes a trifluoromethoxyphenyl group, which may impart different chemical and biological properties.

    Other oxalamide derivatives: Various oxalamide derivatives with different substituents can be compared to understand the impact of these substituents on the compound’s properties and applications.

The uniqueness of this compound lies in its specific combination of the thiophene, tetrahydro-2H-pyran, and oxalamide groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N'-[(4-thiophen-3-yloxan-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S/c13-10(15)11(16)14-8-12(2-4-17-5-3-12)9-1-6-18-7-9/h1,6-7H,2-5,8H2,(H2,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJDBHDSCSCHTKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C(=O)N)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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